molecular formula C21H18N4O2S B11609375 N-(4-acetamidophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

N-(4-acetamidophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B11609375
M. Wt: 390.5 g/mol
InChI Key: JWGGEUZQSKDXAM-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate thieno and pyrazole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential as a bioactive compound with various biological effects.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other pyrazole derivatives such as:

Uniqueness

N-(4-acetamidophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of thieno and pyrazole moieties makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C21H18N4O2S/c1-13-18-12-19(28-21(18)25(24-13)17-6-4-3-5-7-17)20(27)23-16-10-8-15(9-11-16)22-14(2)26/h3-12H,1-2H3,(H,22,26)(H,23,27)

InChI Key

JWGGEUZQSKDXAM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4

Origin of Product

United States

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